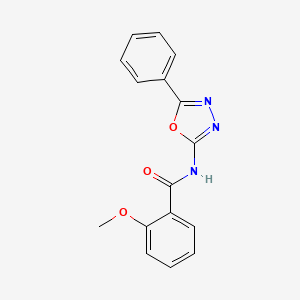

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . The oxadiazole ring is known to possess a wide variety of biological activities, particularly for cancer treatment .

Molecular Structure Analysis

The molecular structure of oxadiazole derivatives, including “2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, is characterized by a five-membered ring that contains two nitrogen atoms, one oxygen atom, and two carbon atoms . The aromaticity of the ring is reduced to such an extent that it shows conjugated diene character .

Scientific Research Applications

- Researchers synthesized a series of 2-(2-methoxyphenyl)-5-phenyl-1,3,4-oxadiazole derivatives as potential antidiabetic agents . These compounds were evaluated for their ability to inhibit glycation, a process associated with diabetic complications. Notably, compounds 1–6 and 8 demonstrated potent antiglycation activity, outperforming the standard drug rutin.

- While not directly related to the mentioned compound, other 1,3,4-oxadiazole derivatives have shown anticancer potential. For instance, researchers designed and evaluated 2-{3-{4-[(5-aryl-1,2,4-oxadiazol-2-yl)methyl]phenyl}-1H-1,2,4-triazol-1-yl}acetohydrazide derivatives for their cytotoxic effects against cancer cells .

- The synthesized molecules exhibited comparable antibacterial activity to the reference drug amoxicillin. Additionally, they were evaluated against fungal strains (T. harzianum and A. niger) and compared to fluconazole, a standard antifungal drug .

- A five-step synthetic route led to acetic acids, which are potential agonists of type δ/β peroxisome proliferator-activated receptors (PPARδ/β). These compounds were derived from substituted benzonitriles, highlighting the versatility of 1,3,4-oxadiazole scaffolds .

- Although not directly studied for this compound, other oxadiazole derivatives have demonstrated anti-inflammatory properties. Researchers have explored their potential as novel anti-inflammatory agents .

Antiglycation Activity

Anticancer Properties

Antibacterial and Antifungal Activity

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists

Anti-Inflammatory Effects

Mechanism of Action

Target of Action

Similar compounds have been found to exhibit antimicrobial properties , suggesting that their targets could be enzymes or proteins essential for the survival of bacteria and fungi.

Mode of Action

It is plausible that the compound interacts with its targets, possibly through binding to active sites, thereby inhibiting their function and leading to the death of the microorganisms .

Biochemical Pathways

Given its potential antimicrobial properties , it may interfere with essential biochemical pathways in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication, leading to their death.

Result of Action

Based on its potential antimicrobial properties , it can be inferred that the compound may lead to the death of microorganisms by disrupting essential cellular processes.

Future Directions

The future directions in the research of oxadiazole derivatives, including “2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide”, involve the development of novel drugs for cancer treatment . Structural modifications are important in the development of these drugs to ensure high cytotoxicity towards malignant cells .

properties

IUPAC Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O3/c1-21-13-10-6-5-9-12(13)14(20)17-16-19-18-15(22-16)11-7-3-2-4-8-11/h2-10H,1H3,(H,17,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWEZFIGLLCUVHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Methylphenyl)propanoyl]thiomorpholine-3-carbonitrile](/img/structure/B2573406.png)

![N-[2-[3-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-2-fluorobenzamide](/img/structure/B2573410.png)

![(Z)-6-ethoxy-2-(2-nitrobenzylidene)benzo[b]thiophen-3(2H)-one](/img/structure/B2573411.png)

![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-chloroacetamide](/img/structure/B2573412.png)

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxy-5-nitrophenyl)acrylonitrile](/img/structure/B2573415.png)

![Oxan-4-yl-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]methanone](/img/structure/B2573416.png)

![(2Z)-2-[(3-chloro-2-methylphenyl)imino]-N-phenyl-2H-chromene-3-carboxamide](/img/structure/B2573418.png)

![6-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)hexanehydrazide](/img/structure/B2573419.png)

![N-[3-(1,1,2-Trifluoroethyl)phenyl]prop-2-enamide](/img/structure/B2573426.png)

![3-(isopropylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2573427.png)

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide](/img/structure/B2573428.png)